molecular formula C21H13FO B116225 4-Fluoro-4'-(phenylethynyl)benzophenone CAS No. 153354-46-2

4-Fluoro-4'-(phenylethynyl)benzophenone

Cat. No.: B116225
CAS No.: 153354-46-2
M. Wt: 300.3 g/mol
InChI Key: SKWWXACONTVUHM-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(phenylethynyl)benzophenone is an organic compound with the molecular formula C21H13FO It is a fluorinated derivative of benzophenone, characterized by the presence of a phenylethynyl group attached to the benzophenone core

Scientific Research Applications

4-Fluoro-4’-(phenylethynyl)benzophenone has several scientific research applications:

    Materials Science: The compound is used in the development of organic photovoltaic (OPV) devices due to its strong light absorption properties in the ultraviolet and visible regions.

    Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Research: The compound’s fluorinated structure can be utilized in the design of biologically active molecules for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(phenylethynyl)benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with fluorobenzene and phenylacetylene as the primary starting materials.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).

    Procedure: Fluorobenzene is first converted to 4-fluoroiodobenzene through iodination. The 4-fluoroiodobenzene then undergoes a Sonogashira coupling reaction with phenylacetylene to yield 4-Fluoro-4’-(phenylethynyl)benzophenone.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-4’-(phenylethynyl)benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(phenylethynyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(phenylethynyl)benzophenone involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and other electrostatic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzophenone: Similar in structure but lacks the phenylethynyl group.

    4-Phenylethynylbenzophenone: Similar but does not contain the fluorine atom.

    4-Fluoro-4’-(phenylethynyl)acetophenone: Contains an acetophenone core instead of benzophenone.

Uniqueness

4-Fluoro-4’-(phenylethynyl)benzophenone is unique due to the combination of the fluorine atom and the phenylethynyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWXACONTVUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399258
Record name 4-Fluoro-4'-(phenylethynyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153354-46-2
Record name 4-Fluoro-4'-(phenylethynyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-4'-(phenylethynyl)benzophenone
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Synthesis routes and methods I

Procedure details

4-Fluoro-4'-phenylethynylbenzophenone was synthesized by the cuprous iodide catalyzed coupling of 4-bromo-4'-fluorobenzophenone. More specifically, 4-bromo-4'-fluorobenzophenone (30 grams, 0.11 mol), phenylacetylene (11 grams, 0.11 mol), triphenylphosphine (0.2 gram), cuprous iodide (0.1 gram), bis(triphenylphosphine) palladium dichloride (0.1 gram) and 450 milliliters of triethylamine were charged to a 500 milliliter flask equipped with a mechanical stirrer, N2 inlet, and reflux condenser. The mixture was heated to reflux for 4 hours, cooled to 23° C., and stirred for an additional 16 hours. The mixture was then poured into water acidified with HCl and the precipitate was collected by filtration. Recrystallization from acetone gave 23 grams (75 percent yield) of the desired product.
[Compound]
Name
cuprous iodide
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[Compound]
Name
cuprous iodide
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bis(triphenylphosphine) palladium dichloride
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Synthesis routes and methods II

Procedure details

4-bromo-4′-fluorobenzophenone: fluorobenzene (6.89 g, 71.7 mmol), 4-bromobenzoyl chloride (7.86 g, 35.8 mmol), and aluminum chloride (4.78 g, 35.8 mmol) were combined and stirred for 24 h at room temperature. The resulting mixture was poured over ice, and then filtered. The solid was dissolved in hot ethanol, treated with decolorizing charcoal, and filtered; white crystals of the title compound formed upon cooling of the ethanol solution and were isolated by filtration.
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7.86 g
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4.78 g
Type
reactant
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Synthesis routes and methods III

Procedure details

In an inert atmosphere glovebox, 4-bromo-4′-fluorobenzophenone (10 g, 35.8 mmol), PdCl2(PPh3)2 (250 mg), CuI (680 mg), phenylacetylene (4.02 g, 1.1 eq), triethylamine (3.6 g, 1 eq), and toluene (25 mL) were combined. The flask was closed and heated to 70° C. for 24 h. The mixture was poured over ice and extracted with methylene chloride, which was separated and evaporated. The residue was recrystallized twice from hot ethanol using decolorizing charcoal to give the title product as white crystals.
Quantity
10 g
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reactant
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250 mg
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CuI
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680 mg
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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